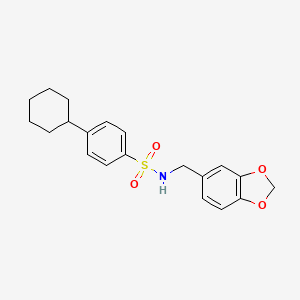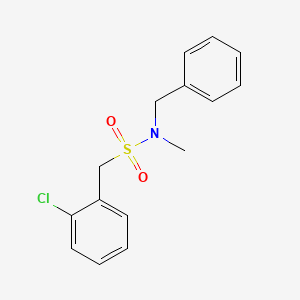![molecular formula C17H14FN3O3 B11491875 N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491875.png)
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally related to oxadiazoles.
Uniqueness
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H14FN3O3 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-7-3-5-12(9-14)15-20-17(24-21-15)16(22)19-10-11-4-2-6-13(18)8-11/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
BAYGEEGLAGPMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-ethoxybenzamide](/img/structure/B11491794.png)
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B11491802.png)

![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11491809.png)


![4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11491820.png)
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11491825.png)
![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide](/img/structure/B11491832.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11491834.png)
![4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11491836.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11491841.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine](/img/structure/B11491863.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B11491870.png)
